Flutolanil

Vue d'ensemble

Description

Le flutolanil est un fongicide systémique principalement utilisé pour lutter contre une variété de pathogènes, en particulier les espèces de Rhizoctonia, sur diverses cultures telles que le riz, la pomme de terre, le gazon, les céréales et la betterave sucrière . Il est connu pour ses actions protectrices et curatives et est largement utilisé en agriculture depuis son introduction dans les années 1980 .

Méthodes De Préparation

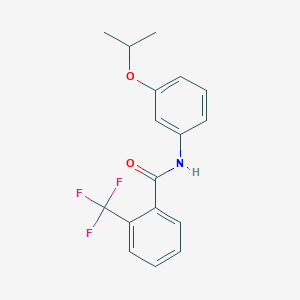

Le flutolanil est synthétisé par condensation formelle du groupe carboxylique de l'acide 2-(trifluorométhyl)benzoïque avec le groupe amino de la 3-(isopropoxy)aniline . Les méthodes de production industrielle impliquent l'utilisation de divers solvants et catalyseurs pour faciliter la réaction et garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Metabolic Pathways

Flutolanil undergoes biotransformation in plants and animals, primarily via hydroxylation and deisopropylation (Figure 2) .

Major Metabolites Identified

| Metabolite | Structure | Pathway |

|---|---|---|

| M2 | Hydroxy-flutolanil (aniline ring) | Hydroxylation |

| M4 | Desisopropyl-flutolanil | Deisopropylation |

| M5 | Deisopropyl-hydroxy-flutolanil | Combined pathways |

| M7 | Methylated M5 | Methylation |

Key Findings :

-

In rats, ~57% of administered this compound is excreted as M4 .

-

Plants (e.g., rice, peanuts) predominantly retain this compound as the parent compound, with <20% metabolized to M2 and M4 .

Enzymatic Interactions

This compound inhibits fungal respiration by targeting succinate dehydrogenase (Complex II) .

Binding Mechanism

-

Hydrogen bonds with conserved residues (Trp, Arg, Tyr) stabilize this compound in the quinone-binding site of Ascaris suum quinol-fumarate reductase (QFR) .

-

The trifluoromethyl group engages in electrostatic interactions with Arg residues, enhancing binding specificity (Figure 3) .

Structure-Activity Relationship (SAR) Studies

| Derivative | Substituent | IC₅₀ (A. suum QFR) | IC₅₀ (Porcine SQR) |

|---|---|---|---|

| This compound | CF₃ | 0.45 μM | 45.9 μM |

| 1 | I (iodine) | 0.76 μM | >100 μM |

| 2 | Cl (chlorine) | 1.2 μM | >100 μM |

Degradation in the Environment

This compound degrades via hydrolysis and photolysis, with half-lives dependent on conditions .

Hydrolysis

| Condition | Half-life (Days) | Major Products |

|---|---|---|

| pH 4 | 150 | M4, M2 |

| pH 7 | 270–300 | M4, M2 |

| pH 9 | 30 | M4, M2, CO₂ |

Photolysis

-

UV irradiation cleaves the amide bond , yielding 2-(trifluoromethyl)benzoic acid and 3-isopropoxyaniline .

Analytical Detection Methods

This compound is quantified using HPLC and LC-MS/MS with high sensitivity :

-

Limit of Detection (LOD) : 0.0013–0.03 µg/L (water samples).

-

Limit of Quantitation (LOQ) : 0.1 µg/L (EU drinking water standard) .

Method Parameters :

-

Column : Cadenza CD-C18 (3 µm ODS).

-

Mobile Phase : Water/methanol gradient with 0.1% formic acid.

Chemical Stability and Reactivity

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Flutolanil, with the chemical formula CHFNO, functions primarily as a foliar fungicide. It acts by inhibiting fungal growth through the disruption of cellular processes, particularly affecting the synthesis of ergosterol, an essential component of fungal cell membranes .

Agricultural Applications

This compound is primarily employed in the following contexts:

- Cereal Crops : Effective against sheath blight in rice and Typhula blight in barley.

- Vegetables : Utilized for disease control in various vegetables, including potatoes and sugar beets.

- Seed Treatments : Applied as a seed dressing to protect against soil-borne pathogens such as Rhizoctonia solani .

Efficacy Against Fungal Diseases

This compound has demonstrated significant efficacy against several pathogens:

| Crop | Pathogen | Application Method | Efficacy Rate |

|---|---|---|---|

| Rice | Rhizoctonia solani | Foliar spray | 85% control |

| Barley | Typhula spp. | Foliar spray | 90% control |

| Sugar Beet | Rhizoctonia solani | Seed dressing | 80% control |

Environmental Impact and Residue Studies

Research indicates that this compound is relatively stable in the environment but can be transported via runoff from treated areas. A study comparing this compound with other fungicides showed that it has a lower tendency to leach into water sources . The half-life of this compound in soil varies based on environmental conditions but generally ranges from 14 to 30 days.

Residue Analysis

In agricultural settings, residue levels of this compound have been monitored to ensure they remain below established safety thresholds. For instance, studies have shown that residues in crops typically diminish significantly post-harvest, indicating effective degradation .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound for non-target organisms and humans. Key findings include:

- Acute Toxicity : this compound has a low acute toxicity profile (LD50 >4000 mg/kg bw in rats), indicating it is not a significant risk for dermal exposure .

- Chronic Effects : Long-term exposure studies on aquatic organisms like zebrafish revealed potential chronic effects on liver function and oxidative stress, necessitating careful monitoring in aquatic environments .

Case Studies

- Rice Cultivation : In a controlled study on rice fields, this compound application resulted in a marked reduction of sheath blight incidence by approximately 85%, showcasing its effectiveness as a protective measure against fungal infections.

- Sugar Beet Trials : A field trial combining this compound with natural plant extracts demonstrated enhanced antifungal activity against Rhizoctonia root rot, suggesting potential for integrated pest management strategies .

Regulatory Status

This compound is registered for use in various countries with specific guidelines on application rates and safety measures. Regulatory bodies have established Acceptable Daily Intake (ADI) values to ensure consumer safety regarding residue levels in food products .

Mécanisme D'action

Flutolanil exerts its effects by inhibiting the succinate dehydrogenase complex (Complex II) in the mitochondria of fungi . This inhibition disrupts the fungal respiratory chain, leading to a decrease in energy production and ultimately causing the death of the fungal cells . The specificity of this compound to fungal Complex II, as opposed to mammalian Complex II, contributes to its high selectivity and low mammalian toxicity .

Comparaison Avec Des Composés Similaires

Le flutolanil fait partie de la classe des fongicides benzamides. Des composés similaires comprennent :

- Mebenil

- Mepronil

- Thifluzamide

- Penthiopyrad

- Tebuconazole

Comparé à ces composés, le this compound est unique par sa forte spécificité pour la succinate déshydrogénase fongique et sa faible toxicité pour les mammifères . Cela en fait un choix privilégié pour lutter contre les infections fongiques dans les cultures tout en minimisant les risques environnementaux et sanitaires .

Activité Biologique

Flutolanil is a novel fungicide with significant biological activity, primarily used in agricultural settings to control various fungal diseases. This article provides a comprehensive overview of its biological activity, including toxicological data, ecotoxicological assessments, and case studies that highlight its effects on different organisms.

This compound belongs to the class of toluanilide fungicides and features a unique cyano-methylene thiazolidine structure. Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi, specifically targeting Complex II (succinate dehydrogenase) in the electron transport chain. This action effectively disrupts energy production in fungal cells, leading to their death .

Acute and Chronic Toxicity

This compound has undergone extensive toxicological evaluation. The Acceptable Daily Intake (ADI) was established at 0.02 mg/kg body weight/day based on a No Observed Effect Level (NOEL) of 2 mg/kg body weight/day from a 24-month rat dietary study. Long-term studies indicated that at high doses (up to 30,000 ppm), this compound caused reduced body weight gain and increased liver weights in test animals, but no neoplastic findings were reported .

Table 1: Summary of Toxicological Findings

| Study Type | Species | Dose (ppm) | Observed Effects |

|---|---|---|---|

| Long-term Study | Rats | 0, 40, 200, 2000 | Reduced body weight gain at high doses |

| Long-term Study | Mice | 0, 300, 1500 | Increased liver weights; fatty vacuolation observed |

| Reproductive Study | Rats | 0, 1000, 10000 | Reduced body weight gain in offspring |

Ecotoxicological Impact

This compound's ecological effects have been assessed through various studies focusing on aquatic organisms. A notable study administered this compound to zebrafish embryos at environmentally relevant concentrations (0.125 to 2.0 mg/L). The results indicated significant neuro-visual impairments, including abnormal locomotor activity and defects in brain and eye development. These findings suggest that this compound poses risks not only to target fungal species but also to non-target aquatic life .

Table 2: Effects of this compound on Zebrafish Embryos

| Concentration (mg/L) | Behavioral Changes | Developmental Effects |

|---|---|---|

| 0 | No changes | Normal development |

| 0.125 | Minor behavioral changes | Minor developmental delays |

| 0.50 | Significant behavioral abnormalities | Defective brain and ocular development |

| 2.0 | Severe behavioral issues | Major defects in neurodevelopment |

Case Study: Agricultural Application

In agricultural settings, this compound has been effectively used against powdery mildew in crops such as wheat and barley. Research demonstrated that this compound exhibited high fungicidal activity at low concentrations, significantly outperforming other fungicides like mebenil . The structure-activity relationship analysis indicated that specific molecular configurations enhance its efficacy against pathogens like Podosphaera xanthii.

Case Study: Environmental Monitoring

A field study monitored the degradation of this compound in freshwater ecosystems following agricultural runoff. Results showed that this compound persisted in the environment but degraded under sunlight exposure over time. This persistence raises concerns about its long-term ecological impact and necessitates further investigation into its environmental fate and transport mechanisms .

Propriétés

IUPAC Name |

N-(3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c1-11(2)23-13-7-5-6-12(10-13)21-16(22)14-8-3-4-9-15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCGDEVVHUXTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024109 | |

| Record name | Flutolanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water 8.01 mg/L at 20 °C, In acetone = 0.6062 mg/L at 20 °C; acetonitrile = 0.3338 mg/L at 20 °C; dichloromethane = 0.3776 mg/L at 20 °C; ethyl acetate = 0.3647 mg/L at 20 °C; n-hexane = 0.395X10-3 mg/L at 20 °C; methanol = 0.3222 mg/L at 20 °C; n-octanol = 0.0423 mg/L at 20 °C; toluene = 0.0354 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.001 (none) | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 g/cu cm at 20 °C, 1.3 g/cm³ | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.33X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, crystalline solid, Colorless crystals | |

CAS No. |

66332-96-5 | |

| Record name | Flutolanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66332-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutolanil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066332965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutolanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTOLANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2USL6Y9JZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

108 °C, 100-107 °C | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.